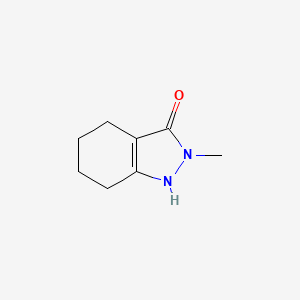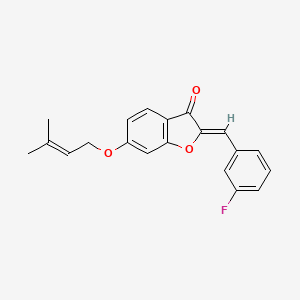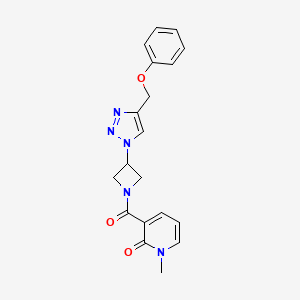
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Enzyme Inhibitory Activities
A study by Özil et al. (2018) described the synthesis of benzimidazole derivatives, including those with morpholine components, and their evaluation as glucosidase inhibitors with antioxidant activity. These compounds were synthesized via a 'onepot' nitro reductive cyclization reaction and showed significant antioxidant activities assessed by various in vitro assays. Moreover, some of these compounds demonstrated superior α-glucosidase inhibitory potential compared to the standard drug acarbose, indicating their potential application in managing diabetes and oxidative stress-related conditions (Özil, Parlak, & Baltaş, 2018).
Catalytic Applications
Luo et al. (2017) developed an environmentally benign method for synthesizing benzimidazoles through acceptorless dehydrogenative condensation of primary alcohols and benzene-1,2-diamine, catalyzed by novel Ru(II) hydride complexes. This method avoids the use of oxidants or stoichiometric strong bases, presenting a greener alternative for the synthesis of chemically and pharmaceutically significant benzimidazoles (Luo, Dai, Cong, Li, Peng, & Zhang, 2017).
Corrosion Inhibition
A study by Rbaa et al. (2020) on new benzimidazole derivatives based on 8-hydroxyquinoline investigated their corrosion inhibition behavior for mild steel in HCl solution. These compounds, characterized by NMR, IR, and elemental analysis, demonstrated high efficacy as corrosion inhibitors, with one compound reaching an optimum inhibitory efficiency of 97.7%. This study suggests the potential application of these compounds in protecting metals against corrosion in acidic environments (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).
Anticancer Activity
Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, Chhajed et al. (2016) designed and synthesized benzimidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors and evaluated their anticancer activity against colorectal and lung cancer cell lines. These compounds exhibited promising cytotoxic activities, with some showing significant inhibitory effects on cancer cell proliferation (Chhajed, Sonawane, Upasani, Kshirsagar, & Gupta, 2016).
Synthesis and Biological Evaluation
Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and evaluated their DNA binding, cellular DNA lesion activities, and cytotoxicity. These complexes showed substantial in vitro cytotoxic effect against various cancer cell lines, indicating their potential as anticancer agents (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-14-11-15-21(28)17(23-24-18-5-3-4-6-19(18)25-23)13-30-22(15)16(20(14)27)12-26-7-9-29-10-8-26/h3-6,11,13,27H,2,7-10,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYQEYPVKFDJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2882413.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2882416.png)


![N-[3-(difluoromethoxy)-4-methoxyphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2882420.png)
![8-(2-Chlorophenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2882422.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2882425.png)
![methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2882427.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2882428.png)

![1-(4-Methylpiperidin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2882430.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2882432.png)
